molecular formula C14H18N2O4S2 B2779880 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 1797697-16-5

2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2779880
CAS No.: 1797697-16-5
M. Wt: 342.43
InChI Key: ANKSGHOGOKYBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a benzonitrile group attached to a sulfonylated azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the nucleophilic ring-opening of epoxides with sulfonamides, followed by further functionalization to introduce the isobutylsulfonyl and benzonitrile groups . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl groups would yield sulfonic acids, while reduction of the nitrile group would produce primary amines.

Scientific Research Applications

2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzonitrile group can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylated azetidines and benzonitrile derivatives, such as:

  • 2-(Azetidin-1-yl)sulfonylbenzonitrile
  • 3-(Isobutylsulfonyl)azetidine
  • 4-(Isobutylsulfonyl)benzonitrile

Uniqueness

What sets 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile apart from these similar compounds is the combination of the azetidine ring with both isobutylsulfonyl and benzonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S2/c1-11(2)10-21(17,18)13-8-16(9-13)22(19,20)14-6-4-3-5-12(14)7-15/h3-6,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKSGHOGOKYBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.